(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate
Description
Molecular Architecture and Chiral Center Configuration
The molecular architecture of (−)-menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate displays remarkable structural complexity, incorporating multiple stereogenic centers that collectively define its three-dimensional conformation and chemical behavior. The compound possesses the molecular formula C₂₁H₃₁NO₂ with a molecular weight of 329.48 daltons, representing a sophisticated aziridine derivative with significant steric bulk arising from its elaborate substituent pattern. The structural framework consists of a central aziridine ring system bearing a carboxylate functionality at the 2-position, which is esterified with a menthyl group derived from naturally occurring menthol. Additionally, the nitrogen atom carries an (R)-α-methylbenzyl substituent, creating a system with multiple sources of chirality and conformational constraint.
The stereochemical configuration of this compound involves four distinct chiral centers, each contributing to the overall three-dimensional arrangement and conformational preferences of the molecule. The aziridine ring itself contains one stereogenic center at the 2-position, designated as (R) configuration based on Cahn-Ingold-Prelog priority rules. The α-methylbenzyl substituent attached to the nitrogen introduces a second chiral center, also possessing (R) configuration, which significantly influences the conformational behavior of the entire system. The menthyl ester portion contributes three additional stereogenic centers derived from the natural (−)-menthol configuration, specifically the 1R,2S,5R arrangement characteristic of this monoterpene alcohol derivative.
Research into similar aziridine systems has demonstrated that the nitrogen atom in N-acyl aziridines maintains strong pyramidalization, requiring consideration of invertomeric alternative conformations in structural analysis. The pyramidal geometry at nitrogen creates additional stereochemical complexity, as the nitrogen lone pair orientation can adopt different spatial arrangements relative to the substituents. This pyramidalization effect becomes particularly significant in highly substituted systems like (−)-menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate, where steric interactions between bulky substituents can stabilize specific invertomeric forms.
The molecular architecture exhibits distinct conformational preferences arising from the interplay between ring strain in the aziridine moiety and steric interactions among the various substituents. Theoretical calculations on related N-acyl aziridine systems have revealed that the nitrogen-carbonyl rotational barrier in such compounds typically ranges from 2.84 to 3.94 kilocalories per mole, depending on the computational method employed. This relatively low rotational barrier allows for conformational adaptability, particularly important in sterically demanding environments created by the menthyl and α-methylbenzyl substituents.
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-14(2)18-11-10-15(3)12-20(18)24-21(23)19-13-22(19)16(4)17-8-6-5-7-9-17/h5-9,14-16,18-20H,10-13H2,1-4H3/t15-,16-,18+,19-,20-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGOPLLCDRJQD-NIPOPRQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CN2C(C)C3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2CN2[C@H](C)C3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429438 | |
| Record name | ST031674 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397849-98-8 | |
| Record name | ST031674 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 397849-98-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylate esters with various reagents. One common method is the nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents, which provides an enantioefficient synthesis of unsaturated amino acids . Another method involves the ring opening of aziridine-2-carboxylate esters with organometallic reagents, such as organocuprates, to yield amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high enantioselectivity, would apply.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes regioselective nucleophilic attack, with selectivity influenced by substituent electronic effects and reaction conditions:
1.1. Regioselectivity in Reductive Ring-Opening
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Catalytic hydrogenation of the aziridine ring preferentially cleaves the C(2)–N bond when the C-2 substituent is electron-withdrawing (e.g., carboxylate), yielding β-amino carbonyl derivatives .
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Reduction with samarium diiodide (SmI₂) produces β-amino esters via single-electron transfer mechanisms. For example:
| Aziridine Substrate | Product (β-Amino Ester) | Yield (%) | A/B Ratio |
|---|---|---|---|
| cis-Boc-Ph | 19a | 55 | 1.4:1 |
| trans-Boc-Ph | 19a | 85 | 6.7:1 |
| cis-Ts-Ph | 20a | 93 | >99:1 |
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Magnesium in methanol facilitates reductive opening of cis-aziridines but requires elevated temperatures (55°C) .
1.2. Nucleophilic Attack by Heteroatoms
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Thiols and azides : Protonation of the aziridine nitrogen generates aziridinium intermediates (e.g., 17 ), which react with nucleophiles (e.g., AcO⁻, SH⁻) at the less hindered C-3 position .
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Acetic acid : Promotes ring-opening to form (1S,2S)-2-amino-1,3-propanediols (19 ) in >90% yield .
Organometallic Additions
The aziridine carboxylate reacts with organometallic reagents to form functionalized products:
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Organocuprates : Add to the aziridine ring, enabling stereoselective synthesis of γ-amino alcohols.
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Wittig reagents : Convert the ester group into α,β-unsaturated carbonyl derivatives, retaining aziridine chirality .
Ring Expansions to Oxazolidinones
Treatment with chloroformates (e.g., methyl chloroformate) induces ring expansion via N-acylation:
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Mechanism : Acylation of the aziridine nitrogen forms an aziridinium intermediate (30 ), which undergoes intramolecular nucleophilic attack to yield oxazolidin-2-one-5-carboxylates (28 ) in 93% yield .
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Stereochemistry : Retention of configuration at C-2 is confirmed by X-ray crystallography .
Reaction Conditions and Optimization
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Solvent : Anhydrous acetonitrile or ethanol is preferred for ring-opening reactions .
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Temperature : Reactions often proceed at 0–25°C, though some require heating (e.g., 70°C for oxazolidinone formation) .
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Catalysts : Lewis acids (e.g., ZnCl₂) enhance stereoselectivity in reductions .
Stability and Handling
Scientific Research Applications
Synthesis of Chiral Compounds
One of the primary applications of (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate is in the synthesis of other chiral compounds. Its aziridine ring provides a reactive site for various chemical transformations, making it a valuable intermediate in organic synthesis. Researchers have utilized this compound to develop new synthetic pathways for creating biologically active molecules, particularly in the pharmaceutical industry.
Anticancer Research
Recent studies have indicated that aziridine derivatives, including (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate, exhibit potential anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated its effectiveness against certain types of tumors, suggesting its potential as a lead compound in anticancer drug development .
Polymer Chemistry
The unique structural characteristics of (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate make it suitable for use in polymer chemistry. Researchers have explored its use as a monomer in the synthesis of novel polymers with specific properties, such as enhanced thermal stability and mechanical strength. These polymers can be applied in coatings, adhesives, and other industrial materials .
Drug Delivery Systems
In the field of drug delivery, this compound has been studied for its potential role in creating nanocarriers that can improve the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various therapeutic agents enhances the efficacy of drug formulations, making it a promising candidate for further investigation in pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action for (-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate primarily involves nucleophilic ring opening. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of various products, depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Methyl (+)-(1'S,2R)-1-(2-Phenylethanol)aziridine-2-carboxylate
- Structure: Contains a phenylethanol substituent instead of menthyl and α-methylbenzyl groups.
- Properties : Melting point (58–60°C), optical rotation [α]D = +36.96 (c = 26, CH2Cl2) .
- Reactivity: Acid-catalyzed ring-opening yields enantiopure α-chloro-β-aminoester hydrochlorides with distinct optical rotations (e.g., [α]D = +30.0 for (1'S,2S)-isomer) .
- Comparison : The absence of bulky menthyl groups reduces steric hindrance, enabling easier ring-opening but lowering stereoselectivity compared to the menthyl derivative.
(2S)-2-Isopropyl-4-Methoxycyclohexyl 1-((R)-1-Phenylethyl)aziridine-2-carboxylate
- Structure : Shares the (R)-1-phenylethyl group but replaces menthyl with a methoxycyclohexyl substituent.
- Application : Key intermediate in synthesizing iso-branched sphingoid bases (e.g., id17:0 and im17:0) via Grignard reactions .
- Comparison : The methoxycyclohexyl group offers different solubility and hydrogen-bonding properties, influencing substrate interactions in biological systems.
Benzyl (R)-Aziridine-2-carboxylate Derivatives
- Example : Benzyl (R)-1-((tert-butoxycarbonyl)-D-alanyl)aziridine-2-carboxylate.
- Properties : NMR data (δ 7.32–7.42 ppm for aromatic protons) and IR bands (1725 cm⁻¹ for ester C=O) align with typical aziridine carboxylates .
- Reactivity: Used in peptide coupling; the benzyl group facilitates deprotection under hydrogenolysis, unlike the robust menthyl group .
Reactivity and Stereochemical Outcomes
- Mechanistic Insights: Bulky substituents in the menthyl derivative suppress side reactions (e.g., ring-opening) during alkylation, enabling access to tetrasubstituted amino acids . In contrast, less hindered analogues like benzyl esters exhibit lower stability under similar conditions .
Biological Activity
(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate is a chiral aziridine derivative that has garnered attention for its potential biological applications, particularly as a building block in medicinal chemistry. This compound exhibits unique structural features that contribute to its reactivity and biological activity.
The compound has the following chemical characteristics:
- CAS Number : 397849-98-8
- Molecular Formula : C14H19N2O2
- Melting Point : 102-105 °C
- Optical Activity : [α]20/D −43° in methanol with an optical purity of 98% (ee) .
Synthesis
The synthesis of (-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate typically involves the enantioselective synthesis of aziridine derivatives from readily available precursors. Recent studies have demonstrated efficient methods for synthesizing aziridine-2-carboxylates through reductive kinetic resolution of 2H-azirines, achieving high enantioselectivities .
The biological activity of aziridine derivatives, including (-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate, is primarily attributed to their ability to interact with nucleophilic sites in biological molecules. The aziridine ring can undergo nucleophilic ring-opening reactions, making these compounds valuable as electrophilic agents in biochemical processes.
Case Studies and Research Findings
- Cysteine Protease Inhibition :
- Synthesis and Reactivity Studies :
- Biological Assays :
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for achieving high diastereoselectivity in the alkylation of (-)-menthyl aziridine-2-carboxylate derivatives?
- Methodological Answer : High diastereoselectivity can be achieved using chiral Lewis acid catalysts derived from VAPOL or VANOL ligands. For example, asymmetric aziridination (AZ) of benzhydryl imines with diazo compounds yields enantiomeric excess (ee) of 90–99% . Chelation-controlled alkylation, such as organolithium addition to aziridine carboxaldehyde, also enhances selectivity. Solvent choice (e.g., THF) and the presence of Li salts further influence outcomes .
Q. How can the stereochemical integrity of (-)-menthyl aziridine-2-carboxylate derivatives be confirmed post-synthesis?
- Methodological Answer : Use -NMR and -NMR to analyze coupling constants and chemical shifts, particularly for aziridine protons (e.g., 2.5–3.5 ppm) and ester groups. IR spectroscopy (e.g., C=O stretch at ~1725 cm) and polarimetry verify functional groups and optical purity. Compare spectra with literature data for analogous compounds .
Q. What safety protocols are critical when handling aziridine derivatives in the lab?
- Methodological Answer : Aziridines are skin/eye irritants and respiratory hazards. Use PPE (gloves, goggles, lab coats), work in fume hoods, and store in airtight containers away from oxidizers. Refer to SDS guidelines for spill management (e.g., neutralization with dilute acetic acid) and disposal .
Advanced Research Questions
Q. How can contradictory diastereoselectivity outcomes in aziridine alkylation be resolved under varying reaction conditions?
- Methodological Answer : Discrepancies arise from competing chelation-controlled vs. non-chelated transition states. For example, organolithium reagents in THF favor chelation (high selectivity), while less polar solvents (e.g., toluene) reduce stereocontrol. Adjusting temperature (-78°C to 25°C) and additives (e.g., ZnCl) can modulate selectivity. Mechanistic studies via DFT calculations or kinetic isotope effects are recommended .
Q. What methodologies enable the use of (-)-menthyl aziridine-2-carboxylates in synthesizing tetrasubstituted α-amino acids?
- Methodological Answer : Catalytic hydrogenation of aziridine derivatives (e.g., using Pearlman’s catalyst) regioselectively cleaves the C(3)-N bond, yielding enantiopure 1,2-amino alcohols. Subsequent functionalization (e.g., oxidation to carboxylic acids) generates tetrasubstituted α-amino acids. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How do steric and electronic effects of the menthyl group influence aziridine reactivity in ring-opening reactions?
- Methodological Answer : The bulky (-)-menthyl group enhances stereochemical stability but slows nucleophilic ring-opening. Electronic effects of the α-methylbenzyl substituent direct regioselectivity; electrophiles preferentially attack the less hindered aziridine carbon. Use kinetic studies (e.g., -NMR monitoring) and Hammett plots to quantify substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
